molecular formula C11H15N B2701090 3-Isopropylindoline CAS No. 67932-69-8

3-Isopropylindoline

Cat. No.: B2701090
CAS No.: 67932-69-8
M. Wt: 161.248
InChI Key: ASZQCOOQPFGESL-UHFFFAOYSA-N
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Description

3-Isopropylindoline is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring The indoline structure is significant in organic chemistry due to its presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 3-isopropylindole using catalytic hydrogenation can yield this compound. Another method involves the intramolecular Diels–Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-isopropylindole using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

3-Isopropylindoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Indoline: The parent compound without the isopropyl group.

    3-Methylindoline: Similar structure with a methyl group instead of an isopropyl group.

    3-Ethylindoline: Contains an ethyl group at the third position.

Uniqueness: 3-Isopropylindoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Isopropylindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of indoline, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various indole derivatives against Mycobacterium tuberculosis (Mtb), showcasing that certain substitutions can enhance activity against both replicating and non-replicating forms of the bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated using high-throughput screening methods.

CompoundMIC (μg/mL)Activity Type
This compound>16Anti-Mtb
6-Chloro derivative51.3Anti-Mtb
6-Bromo derivative>32Loss of activity

This table summarizes the MIC values for selected derivatives, demonstrating that structural modifications can significantly impact biological activity against Mtb .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Compounds with similar structures have been shown to inhibit Mtb DNA gyrase effectively, leading to cell death through disruption of DNA supercoiling .

Case Studies

  • Study on Antimycobacterial Activity : A detailed evaluation was conducted on various indole derivatives, including this compound. The study employed the LORA assay to assess efficacy against non-replicating Mtb, revealing that certain compounds retained inhibitory activity under low-oxygen conditions typical of latent tuberculosis infections .
  • Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications at the C-6 position of the indole ring could enhance or diminish biological activity. For example, introducing halogen groups at this position resulted in varying degrees of inhibition against Mtb, highlighting the importance of chemical structure in determining biological efficacy .

Properties

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZQCOOQPFGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67932-69-8
Record name 3-(propan-2-yl)-2,3-dihydro-1H-indole
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